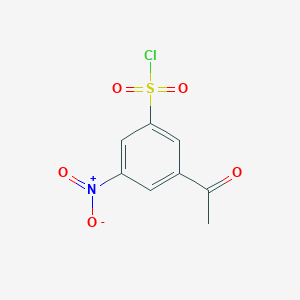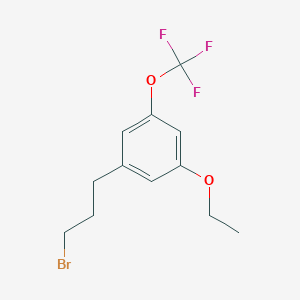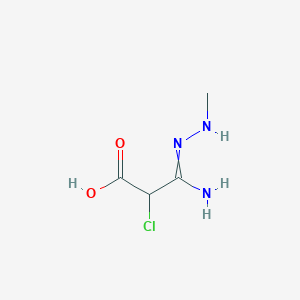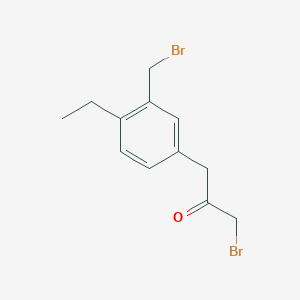
1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one is an organic compound characterized by its brominated phenyl and propanone groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method involves the bromination of 3-(4-ethylphenyl)propan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with functional groups replacing the bromine atoms.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
科学的研究の応用
1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The ketone group can participate in various redox reactions, altering the compound’s chemical properties.
類似化合物との比較
1-Bromo-3-phenylpropane: Similar structure but lacks the additional bromomethyl and ethyl groups.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of a second bromine atom.
3-Bromo-4-ethylphenylpropan-2-one: Similar but lacks the bromomethyl group.
Uniqueness: 1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one is unique due to the presence of both bromomethyl and ethyl groups, which provide distinct reactivity and potential for diverse chemical transformations.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
分子式 |
C12H14Br2O |
|---|---|
分子量 |
334.05 g/mol |
IUPAC名 |
1-bromo-3-[3-(bromomethyl)-4-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Br2O/c1-2-10-4-3-9(5-11(10)7-13)6-12(15)8-14/h3-5H,2,6-8H2,1H3 |
InChIキー |
NOEAWMWBBUGWOM-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)CC(=O)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


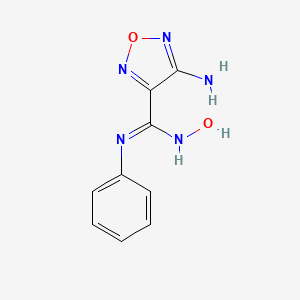
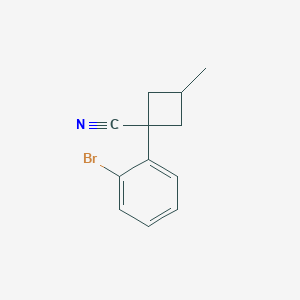

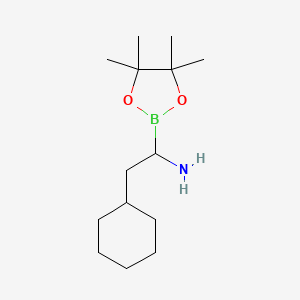
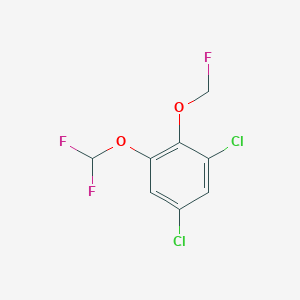

![[1,1'-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-](/img/structure/B14060092.png)

